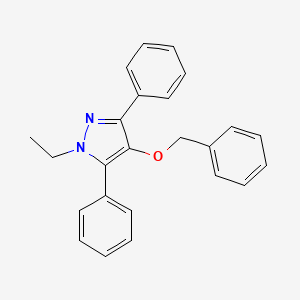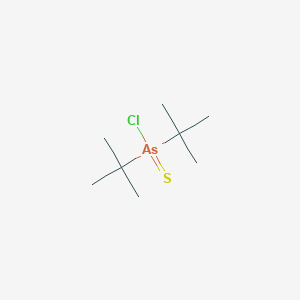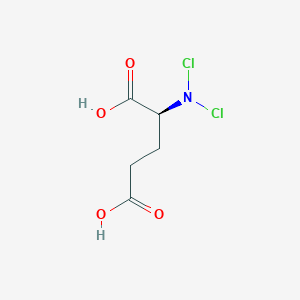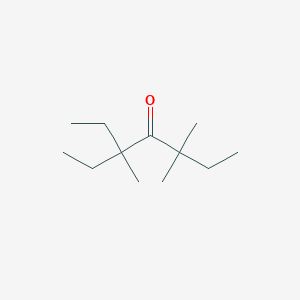
4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl chloride in the presence of a base, such as potassium carbonate, to form the benzyloxy derivative.
Ethylation and phenylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, or anticancer drugs.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-(Benzyloxy)-1-ethyl-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of phenyl groups.
This compound-5-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60627-95-4 |
|---|---|
Formule moléculaire |
C24H22N2O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-ethyl-3,5-diphenyl-4-phenylmethoxypyrazole |
InChI |
InChI=1S/C24H22N2O/c1-2-26-23(21-16-10-5-11-17-21)24(27-18-19-12-6-3-7-13-19)22(25-26)20-14-8-4-9-15-20/h3-17H,2,18H2,1H3 |
Clé InChI |
HNXSRSFQAZCJED-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)

